Cas no 59089-68-8 (2',4'-Difluorobiphenyl-4-ol)
2',4'-Difluorobiphenyl-4-ol Chemical and Physical Properties
Names and Identifiers
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- 2',4'-Difluoro-[1,1'-biphenyl]-4-ol
- [1,1'-Biphenyl]-4-ol,2',4'-difluoro-
- 2',4'-DIFLUORO-4-HYDROXY BIPHENYL
- 4-(2,4-Difluorophenyl)phenol
- 2,4-Difluoro-4'-hydroxybiphenyl
- 2',4'-Difluoro[1,1'-biphenyl]-4-ol
- 2',4'-Difluorobiphenyl-4-ol
- 2',4'-Difluoro-biphenyl-4-ol
- 59089-68-8
- (1,1'-BIPHENYL)-4-OL, 2',4'-DIFLUORO-
- 5A4JM6LXT5
- AB92540
- 2',4'-Difluoro(1,1'-biphenyl)-4-ol
- SCHEMBL412535
- A832149
- AS-61301
- UNII-5A4JM6LXT5
- 2',4'-difluoro-4-hydroxy-biphenyl
- MFCD03414359
- 2',4-DIFLUORO-4-HYDROXY BIPHENYL
- ASOVDRYKVVVCIA-UHFFFAOYSA-N
- CHEMBL121812
- 2',4'-Difluoro-4-hydroxybiphenyl
- NS00088284
- 2,4-DIFLUORO-4-HYDROXYBIPHENYL
- [1,1'-Biphenyl]-4-ol, 2',4'-difluoro-
- EINECS 261-599-4
- DTXSID60207831
- CS-0157456
- D83814
- 4-(2',4'-difluorophenyl)phenol
- AKOS016001018
- 2\\',4\\'-Difluoro-[1,1\\'-biphenyl]-4-ol
- 2',4'-Difluoro[1,1'-biphenyl]-4-ol; 2,4-Difluoro-4'-hydroxybiphenyl; 2',4'-Difluoro-4-hydroxybiphenyl; 4-(2,4-Difluorophenyl)phenol; Diflunisal EP Impurity B
- 4-( 2,4-Difluorophenyl) phenol
- DTXCID10130322
-
- MDL: MFCD03414359
- Inchi: 1S/C12H8F2O/c13-9-3-6-11(12(14)7-9)8-1-4-10(15)5-2-8/h1-7,15H
- InChI Key: ASOVDRYKVVVCIA-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1C1C=CC(=CC=1)O)F
Computed Properties
- Exact Mass: 206.05400
- Monoisotopic Mass: 206.05432120g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Density: 1.276±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 289.5±25.0 ºC (760 Torr),
- Flash Point: 128.9±23.2 ºC,
- Solubility: Almost insoluble (0.043 g/l) (25 º C),
- PSA: 20.23000
- LogP: 3.33740
2',4'-Difluorobiphenyl-4-ol Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
2',4'-Difluorobiphenyl-4-ol Customs Data
- HS CODE:2907199090
- Customs Data:
China Customs Code:
2907199090Overview:
2907199090 Other monophenols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2907199090 other monophenols VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2',4'-Difluorobiphenyl-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019110666-5g |
2',4'-Difluoro-[1,1'-biphenyl]-4-ol |
59089-68-8 | 95% | 5g |
$308.04 | 2023-09-01 | |
| TRC | D447370-100mg |
2',4'-Difluorobiphenyl-4-ol |
59089-68-8 | 100mg |
$ 92.00 | 2023-09-07 | ||
| TRC | D447370-250mg |
2',4'-Difluorobiphenyl-4-ol |
59089-68-8 | 250mg |
$ 184.00 | 2023-09-07 | ||
| TRC | D447370-1g |
2',4'-Difluorobiphenyl-4-ol |
59089-68-8 | 1g |
$ 425.00 | 2023-09-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NP148-50mg |
2',4'-Difluorobiphenyl-4-ol |
59089-68-8 | 98% | 50mg |
138.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NP148-1g |
2',4'-Difluorobiphenyl-4-ol |
59089-68-8 | 98% | 1g |
830.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NP148-200mg |
2',4'-Difluorobiphenyl-4-ol |
59089-68-8 | 98% | 200mg |
276.0CNY | 2021-08-05 | |
| abcr | AB148458-1 g |
2',4'-Difluoro-4-hydroxybiphenyl, 98%; . |
59089-68-8 | 98% | 1 g |
€169.50 | 2023-07-20 | |
| Apollo Scientific | PC5378-1g |
2',4'-Difluoro-4-hydroxybiphenyl |
59089-68-8 | 98% | 1g |
£98.00 | 2025-02-21 | |
| Apollo Scientific | PC5378-5g |
2',4'-Difluoro-4-hydroxybiphenyl |
59089-68-8 | 98% | 5g |
£364.00 | 2025-02-21 |
2',4'-Difluorobiphenyl-4-ol Suppliers
2',4'-Difluorobiphenyl-4-ol Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 2',4'-Difluorobiphenyl-4-ol
Professional Introduction to 2',4'-Difluorobiphenyl-4-ol (CAS No. 59089-68-8)
2',4'-Difluorobiphenyl-4-ol, identified by the Chemical Abstracts Service Number (CAS No.) 59089-68-8, is a fluorinated biphenyl derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, characterized by its distinct molecular structure featuring two fluorine atoms at the 2' and 4' positions of a biphenyl core and a hydroxyl group at the 4-position, exhibits unique chemical and biological properties that make it a valuable intermediate in synthetic chemistry.
The molecular formula of 2',4'-Difluorobiphenyl-4-ol is C12H8FO2, reflecting its composition of carbon, hydrogen, fluorine, and oxygen atoms. The presence of fluorine substituents enhances the lipophilicity and metabolic stability of the compound, which are critical factors in drug design. The hydroxyl group provides a site for further functionalization, enabling the synthesis of more complex molecules with tailored pharmacological activities.
In recent years, 2',4'-Difluorobiphenyl-4-ol has been extensively studied for its potential applications in medicinal chemistry. Its structural motif is reminiscent of several bioactive compounds that have demonstrated efficacy in treating various diseases. The fluorinated biphenyl scaffold is particularly interesting because it mimics natural products while offering improved pharmacokinetic profiles. This has led to its exploration as a building block in the development of novel therapeutic agents.
One of the most compelling aspects of 2',4'-Difluorobiphenyl-4-ol is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By incorporating this compound into drug candidates, researchers aim to develop selective kinase inhibitors that can modulate these pathways effectively. Preliminary studies have shown that derivatives of 2',4'-Difluorobiphenyl-4-ol exhibit promising inhibitory activity against specific kinases, making them attractive leads for further development.
The agrochemical industry has also recognized the potential of 2',4'-Difluorobiphenyl-4-ol as a precursor for next-generation pesticides. Fluorinated compounds are known for their enhanced efficacy and environmental stability, which are essential attributes for modern agrochemicals. Researchers are investigating how modifications to the 2',4'-Difluorobiphenyl-4-ol structure can lead to compounds that offer improved pest control while minimizing ecological impact. This aligns with global efforts to develop sustainable agricultural practices.
The synthesis of 2',4'-Difluorobiphenyl-4-ol involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include halogenation followed by reduction and subsequent functional group transformations. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. The optimization of these synthetic pathways is crucial for ensuring scalability and cost-effectiveness in industrial applications.
The biological activity of 2',4'-Difluorobiphenyl-4-ol and its derivatives has been a focus of numerous research endeavors. In vitro studies have revealed that certain analogs exhibit inhibitory effects on enzymes involved in bacterial resistance mechanisms, suggesting potential applications in combating antibiotic-resistant strains. Additionally, computational modeling has been used to predict how structural modifications might enhance binding affinity to target proteins, guiding the design of more potent derivatives.
The safety profile of 2',4'-Difluorobiphenyl-4-ol is another critical consideration in its development. Extensive toxicological studies are conducted to assess its potential hazards and determine safe handling protocols. These studies include evaluations of acute toxicity, chronic exposure effects, and environmental impact assessments. Compliance with regulatory guidelines ensures that the compound can be used responsibly across different sectors.
The commercial availability of 2',4'-Difluorobiphenyl-4-ol has grown alongside increasing demand from research institutions and pharmaceutical companies. Manufacturers specializing in fine chemicals have developed robust supply chains to meet this demand efficiently. Quality control measures are stringent to guarantee consistency across batches, which is essential for downstream applications where purity is paramount.
The future prospects for 2',4'-Difluorobiphenyl-4-ol are promising, with ongoing research exploring new applications and refining synthetic methodologies. Collaborative efforts between academia and industry are expected to accelerate the translation of laboratory findings into market-ready products. As our understanding of molecular interactions deepens, compounds like 2',4'-Difluorobiphenyl-4-ol will continue to play a pivotal role in advancing chemical biology and drug discovery.
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